

# Application Notes: NMR Analysis of Cumyl Dithiobenzoate-Mediated Polymers

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## Compound of Interest

Compound Name: Cumyl dithiobenzoate

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## Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a premier technique for synthesizing polymers with controlled molecular weights, low dispersity, and complex architectures.[1] **Cumyl dithiobenzoate** (CDB) is a widely used chain transfer agent (CTA) for controlling the polymerization of various monomers, particularly styrene.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the analysis of these polymers. It provides a rapid, non-destructive method to gain quantitative insights into polymerization kinetics, polymer structure, and end-group fidelity, which are critical for ensuring the quality and performance of the synthesized materials.[3][4] This document outlines the key applications and detailed protocols for the NMR analysis of polymers prepared using CDB.

## Key Applications of $^1\text{H}$ NMR Spectroscopy

- **Determination of Monomer Conversion:** By comparing the integral of a monomer's vinyl proton signals to that of the polymer backbone signals, the percentage of monomer conversion can be accurately calculated at any stage of the reaction.[5]
- **End-Group Analysis and Molecular Weight Determination:** The characteristic signals from the cumyl (R-group) and dithiobenzoate (Z-group) moieties of the CTA allow for precise end-group analysis.[3] By comparing the integration of these end-group signals to the polymer repeat unit signals, the number-average molecular weight ( $M_n$ ) can be determined. This is a powerful alternative to size exclusion chromatography (SEC), especially for confirming the "living" nature of the polymerization.[3]

- **Kinetic and Mechanistic Studies:** In-situ or real-time NMR monitoring allows for the direct observation of the consumption of the monomer, the initiator, and the initial RAFT agent (CDB).[6][7] This provides invaluable data for understanding the early stages of polymerization, including any induction periods and the rate of reaction.[6][8]
- **Verification of End-Group Modification:** RAFT polymers possess a thiocarbonylthio end-group that can be removed or chemically modified post-polymerization.[4] NMR is a primary method to confirm the successful transformation of this end-group by observing the disappearance of the dithiobenzoate signals and the appearance of new signals corresponding to the modified terminus.[9]

## Data Presentation

Quantitative data derived from  $^1\text{H}$  NMR spectra are crucial for polymer characterization. The following tables summarize key chemical shifts and provide an example calculation.

Table 1: Characteristic  $^1\text{H}$  NMR Chemical Shifts for Polystyrene Synthesized with **Cumyl Dithiobenzoate**

Species	Protons	Typical Chemical Shift ( $\delta$ , ppm) in $\text{CDCl}_3$
Cumyl Dithiobenzoate (CDB)	Cumyl methyl protons ( $-\text{C}(\text{CH}_3)_2$ )	$\sim 1.9$
Aromatic protons	$\sim 7.2 - 7.9$	
Styrene Monomer	Vinyl protons ( $-\text{CH}=\text{CH}_2$ )	$\sim 5.2 - 5.8$ (2H), $\sim 6.7$ (1H)
Aromatic protons	$\sim 7.2 - 7.4$	
Polystyrene (PS) Backbone	Aliphatic protons ( $-\text{CH}-\text{CH}_2-$ )	$\sim 1.3 - 2.2$
Aromatic protons	$\sim 6.3 - 7.2$	
PS $\alpha$ -End Group (from Cumyl)	Cumyl methyl protons	$\sim 0.9 - 1.1$ (variable)
PS $\omega$ -End Group (Dithiobenzoate)	Aromatic protons (ortho to $\text{C}=\text{S}$ )	$\sim 7.8 - 8.0$

Note: Chemical shifts can vary depending on the solvent, polymer molecular weight, and monomer used. The values presented are typical for polystyrene systems.[10][11]

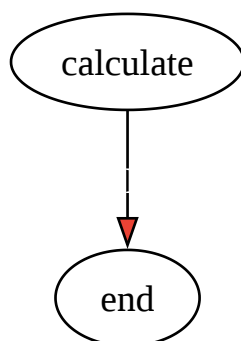
Table 2: Example Calculation of Number-Average Molecular Weight (Mn) for Polystyrene

Signal Assignment	Protons per Unit	Chemical Shift ( $\delta$ , ppm)	Normalized Integral
Dithiobenzoate (ortho-aromatic)	2	7.85	1.00
Polystyrene Backbone (aliphatic + aromatic)	8 per monomer unit	1.3 - 2.2 and 6.3 - 7.2	200

Calculation:

- Integral per proton of end-group:  $I_{\text{end}} = 1.00 / 2 = 0.50$
- Number of repeating monomer units (DP<sub>n</sub>):  $DP_n = (\text{Integral}_{\text{polymer}} / \text{Protons}_{\text{per}_{\text{monomer}}}) / I_{\text{end}} = (200 / 8) / 0.50 = 50$
- Molecular weight of monomer (Styrene):  $MW_{\text{monomer}} = 104.15 \text{ g/mol}$
- Molecular weight of CTA (CDB):  $MW_{\text{CTA}} = 258.43 \text{ g/mol}$
- Calculated Mn:  $Mn_{\text{NMR}} = (DP_n * MW_{\text{monomer}}) + MW_{\text{CTA}} = (50 * 104.15) + 258.43 = 5465.93 \text{ g/mol}$

## Diagrams and Workflows



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node [fillcolor="#34A853", fontcolor="#FFFFFF"]; intermediate [label="Intermediate Radical  
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node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; dormant [label="Dormant Polymer Chains"];  
  
// Define relationships init -> prop [label=" + Monomer (M)"]; prop -> intermediate [label=" +  
Macro-CTA"]; cdb -> intermediate [label=" + Pn•"];  
  
intermediate -> prop [label=" Fragmentation"]; intermediate -> macro_cta [label="  
Fragmentation\n(+ R•)"];  
  
macro_cta -> dormant;  
  
// Grouping for clarity {rank=same; prop; cdb;} {rank=same; macro_cta;}  
  
// Add a title labelloc="t"; label="Simplified Cumyl Dithiobenzoate RAFT Mechanism";  
fontname="Arial"; fontsize=12; } dot Caption: Simplified mechanism of CDB-mediated RAFT  
polymerization.
```

## Experimental Protocols

### Protocol 1: General Sample Preparation for <sup>1</sup>H NMR Analysis

- **Sampling:** At a designated time point, carefully extract a small aliquot (approx. 0.1 mL) from the polymerization reaction mixture using a nitrogen-purged syringe.
- **Quenching:** Immediately expose the aliquot to air and/or add a small amount of an inhibitor (like hydroquinone) to quench the radical polymerization. For kinetic studies, this step should be minimized by rapid cooling and immediate dilution.

- Dilution: Dilute the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, which is commonly used for polystyrene and polyacrylates).[9]
- Transfer: Transfer the solution to a standard 5 mm NMR tube. If the solution contains particulate matter, it may be filtered through a small plug of glass wool directly into the NMR tube.
- Analysis: The sample is now ready for <sup>1</sup>H NMR spectroscopic analysis.

#### Protocol 2: Determination of Monomer Conversion

- Acquire Spectrum: Obtain a quantitative <sup>1</sup>H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 relaxation time) to allow for full relaxation of all relevant protons.
- Identify Peaks: Identify the characteristic signals for the monomer and the polymer. For styrene polymerization, use the vinyl proton signals (~5.2-6.7 ppm) for the monomer and a well-resolved region of the polymer backbone, such as the broad aromatic signals (~6.3-7.2 ppm).
- Integrate: Integrate the identified monomer peak (I<sub>monomer</sub>) and the polymer peak (I<sub>polymer</sub>).
- Normalize: Normalize the integrals based on the number of protons each signal represents.
  - N<sub>monomer</sub> = Number of protons for the monomer signal (e.g., 3 for all styrene vinyl protons).
  - N<sub>polymer</sub> = Number of protons per repeating unit for the polymer signal (e.g., 5 for the aromatic protons of a styrene unit).
- Calculate Conversion: Use the following formula:  $\text{Conversion (\%)} = [ (I_{\text{polymer}} / N_{\text{polymer}}) / ( (I_{\text{polymer}} / N_{\text{polymer}}) + (I_{\text{monomer}} / N_{\text{monomer}}) ) ] * 100$

#### Protocol 3: Calculation of Mn via End-Group Analysis

- **Acquire Spectrum:** Obtain a high-quality, quantitative  $^1\text{H}$  NMR spectrum as described in Protocol 2. A higher number of scans may be necessary to obtain a good signal-to-noise ratio for the end-group signals, especially for higher molecular weight polymers.
- **Identify Peaks:**
  - Identify a well-resolved signal corresponding to one of the polymer end groups derived from CDB. The ortho-aromatic protons of the dithiobenzoate group (~7.8-8.0 ppm) are often used as they are in a clear region of the spectrum.
  - Identify a signal corresponding to the polymer repeating units.
- **Integrate:** Integrate the chosen end-group signal ( $I_{\text{endgroup}}$ ) and the polymer repeating unit signal ( $I_{\text{polymer}}$ ).
- **Calculate Degree of Polymerization (DP<sub>n</sub>):**  $\text{DP}_n = (I_{\text{polymer}} / N_{\text{polymer}}) / (I_{\text{endgroup}} / N_{\text{endgroup}})$ 
  - Where  $N_{\text{polymer}}$  is the number of protons per repeating unit for the chosen polymer signal and  $N_{\text{endgroup}}$  is the number of protons for the chosen end-group signal (e.g., 2 for the ortho-aromatic dithiobenzoate protons).
- **Calculate Mn:**  $M_n = (\text{DP}_n * \text{MW}_{\text{monomer}}) + \text{MW}_{\text{CTA}}$ 
  - Where  $\text{MW}_{\text{monomer}}$  is the molecular weight of the monomer and  $\text{MW}_{\text{CTA}}$  is the molecular weight of the initial chain transfer agent (**cumyl dithiobenzoate**).<sup>[3]</sup>

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